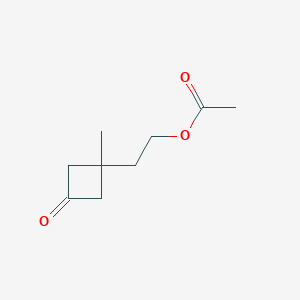
2-(1-Methyl-3-oxocyclobutyl)ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methyl-3-oxocyclobutyl)ethyl acetate is an organic compound with the molecular formula C9H14O3 It is an ester, characterized by the presence of an acetate group attached to a cyclobutyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-3-oxocyclobutyl)ethyl acetate typically involves the esterification of 2-(1-Methyl-3-oxocyclobutyl)ethanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can be optimized to enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Methyl-3-oxocyclobutyl)ethyl acetate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
Hydrolysis: 2-(1-Methyl-3-oxocyclobutyl)ethanol and acetic acid.
Reduction: 2-(1-Methyl-3-oxocyclobutyl)ethanol.
Substitution: Various esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
2-(1-Methyl-3-oxocyclobutyl)ethyl acetate has several applications in scientific research:
Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze ester bonds.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, is ongoing.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of 2-(1-Methyl-3-oxocyclobutyl)ethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis, releasing the active alcohol and acetic acid, which can then participate in various biochemical pathways . The cyclobutyl ring may also interact with hydrophobic pockets in proteins, influencing their activity .
Comparaison Avec Des Composés Similaires
2-(1-Methyl-3-oxocyclobutyl)ethyl acetate can be compared to other esters with similar structures, such as:
Uniqueness
The uniqueness of this compound lies in its cyclobutyl ring, which imparts distinct chemical and physical properties compared to linear or branched esters. This structural feature can influence its reactivity and interactions with biological molecules .
List of Similar Compounds
Propriétés
Numéro CAS |
113994-97-1 |
|---|---|
Formule moléculaire |
C9H14O3 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
2-(1-methyl-3-oxocyclobutyl)ethyl acetate |
InChI |
InChI=1S/C9H14O3/c1-7(10)12-4-3-9(2)5-8(11)6-9/h3-6H2,1-2H3 |
Clé InChI |
FWVPGKJKQPFPLR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCC1(CC(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


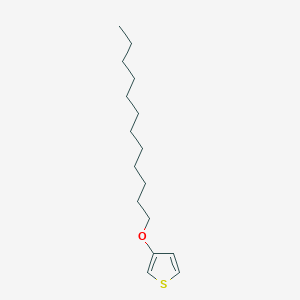

![4-[(E)-(2-Methylphenyl)diazenyl]naphthalen-1-amine](/img/structure/B14294369.png)
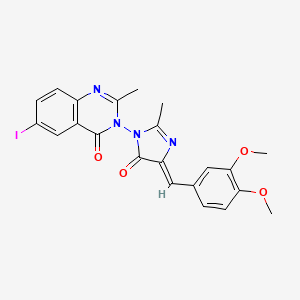
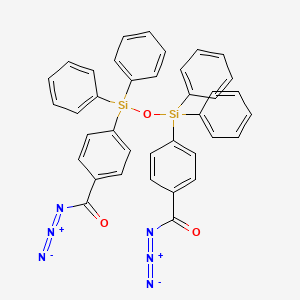
![4-[(Benzylsulfanyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B14294387.png)

![2,5-Difluoro-4,6-bis[(prop-2-en-1-yl)oxy]benzene-1,3-dicarbonitrile](/img/structure/B14294408.png)
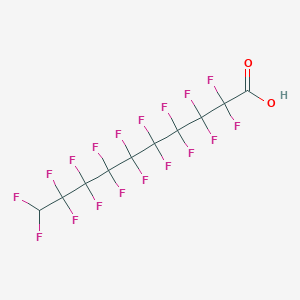
![Acetyl chloride, [4-nitro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14294426.png)
![3a,4-Dihydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B14294430.png)
![{2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile](/img/structure/B14294441.png)


